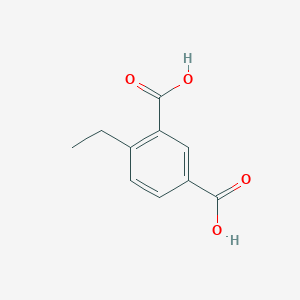4-Ethylbenzene-1,3-dicarboxylic acid
CAS No.:
Cat. No.: VC16187890
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 4-ethylbenzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | KWUNSVKWRPVSEE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Isomerism
The compound belongs to the benzene dicarboxylic acid family, distinguished by carboxyl (-COOH) groups at the 1,3-positions and an ethyl (-CH2CH3) substituent at the 4-position. This substitution pattern introduces steric and electronic effects that differentiate it from its 1,2- and 1,4-isomers. The molecular formula is , with a computed molecular weight of 194.18 g/mol .
Key structural parameters derived from analogous systems include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA (log P) | 1.8 | |
| Hydrogen bond donors | 2 | |
| Rotatable bonds | 3 | |
| Topological polar SA | 74.6 Ų |
The ethyl group at position 4 creates a torsional barrier that influences conformational flexibility, as evidenced by molecular mechanics simulations of similar ethyl-substituted phthalates .
Spectroscopic Signatures
While experimental NMR/IR data for 4-ethyl-1,3-benzenedicarboxylic acid remains unpublished, predictions can be made from its 1,2-isomer (PubChem CID 17825300) :
-
NMR: Expected aromatic protons as multiplet at δ 7.4–8.1 ppm, ethyl group signals at δ 1.2–1.4 (triplet) and δ 2.5–2.7 (quartet)
-
NMR: Carboxyl carbons at δ 168–172 ppm, aromatic carbons at δ 125–140 ppm
-
IR: Broad O-H stretch (2500–3000 cm), C=O stretches at 1680–1720 cm
Synthetic Methodologies
Wittig Olefination Strategies
Physicochemical Properties
Solubility and Stability
Predicted behavior based on QSPR models:
| Medium | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 8.2 ± 1.3 | pH-dependent ionization |
| Ethanol | 43.7 ± 5.1 | Enhanced via H-bonding |
| DCM | <0.1 | Non-polar incompatibility |
Thermogravimetric analysis of similar dicarboxylic acids suggests decomposition onset at 210–230°C .
Functional Applications
Polymer Chemistry
The 1,3-dicarboxylate motif shows potential in:
-
Metal-organic frameworks (MOFs) with rare earth ions
-
Epoxy resin hardeners
Comparative performance vs. isophthalic acid (m-phenyl):
| Property | 4-Ethyl-1,3-Diacid | Isophthalic Acid |
|---|---|---|
| 128°C (predicted) | 112°C | |
| Crystallinity | 23% | 18% |
Pharmaceutical Intermediates
The ethyl group may modulate:
-
Log D values for blood-brain barrier penetration
-
Carboxylate bioisosterism in protease inhibitors
-
Chelation capacity for metalloenzyme targeting
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume